Sodium 2-phenylethane-1-sulfinate
Description
Contextualization of Sulfinate Chemistry in Modern Synthesis
Sulfinic acids and their corresponding salts, known as sulfinates, have become highly versatile reagents in modern organic synthesis. researchgate.net Their significance stems from their dual chemical nature, allowing them to function as either nucleophiles or electrophiles depending on the reaction conditions. researchgate.net This reactivity makes them valuable building blocks for the construction of a wide array of organosulfur compounds. taylorandfrancis.comnih.govyoutube.com
Over the past decade, the use of sodium sulfinates has grown substantially, as they are generally stable, easy-to-handle solids. libretexts.org They serve as powerful precursors for generating sulfonyl radicals, which can participate in various chemical transformations. libretexts.org Chemists utilize sodium sulfinates to form key chemical bonds, including carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. taylorandfrancis.comnih.gov This capability has led to remarkable progress in the synthesis of important classes of molecules such as sulfones, sulfonamides, and thiosulfonates. taylorandfrancis.comyoutube.com The development of new methods, including photoredox catalysis, has further expanded the synthetic utility of sulfinate salts, enabling novel and complex molecular constructions under mild conditions. nih.gov
Historical Development of Phenylethane Derivatives in Organic Chemistry
The phenylethane structural motif is a cornerstone in organic chemistry, largely due to its prevalence in a vast number of natural products and synthetic molecules with significant biological activity. The core of this family is 2-phenylethylamine, a compound found in animals, plants, and fungi, which forms the backbone of several key neurotransmitters, including dopamine (B1211576) and adrenaline. researchgate.netacs.orgnih.gov
The synthesis of phenylethane derivatives has a long history, with methods for preparing 2-phenylethylamine being documented as early as 1909. acs.org Throughout the 20th century, chemists developed numerous strategies to synthesize and modify the phenylethane scaffold. This research was driven by the desire to understand structure-activity relationships in medicinal chemistry. taylorandfrancis.com For instance, modifications to the phenylethylamine structure led to the development of a wide range of pharmaceuticals. researchgate.netnih.gov The work of chemists like Alexander Shulgin, who extensively explored the synthesis of various phenylethylamine derivatives, highlighted the modularity and rich chemical space accessible from this structural core. mcgill.ca The phenyl group itself, first named in the 19th century, is a fundamental building block in organic chemistry, known for its aromatic stability. wikipedia.org
Rationale for Investigating Sodium 2-phenylethane-1-sulfinate
The primary motivation for investigating this compound lies in its potential as a versatile chemical building block. mcgill.ca The compound uniquely combines two valuable chemical entities in a single molecule: the highly reactive sulfinate group and the biologically relevant phenylethane scaffold.
The sulfinate functional group offers a gateway to numerous chemical transformations, including its use as an intermediate in the synthesis of more complex molecules. taylorandfrancis.commcgill.ca By attaching this reactive group to a phenylethane core, researchers aim to create a novel reagent that can be used to introduce the phenylethylsulfone or related motifs into a variety of molecular architectures. Given that sulfinate compounds have been explored for potential antioxidant and anti-inflammatory properties, this specific derivative is a candidate for research in medicinal chemistry. mcgill.ca Its sodium salt form is designed to enhance water solubility, which is an advantageous property for use in aqueous reaction systems. mcgill.ca
Scope and Objectives of Academic Inquiry into the Compound
Academic inquiry into this compound is focused on fully characterizing its chemical properties and exploring its synthetic potential. A primary objective is to elucidate the compound's reactivity in a range of chemical reactions. mcgill.ca This involves studying its behavior as a nucleophile, its role in redox reactions, and its utility as a precursor for generating sulfonyl radicals.
A further goal is to employ this compound as a building block in the synthesis of more complex organic molecules. mcgill.ca Researchers are interested in developing new synthetic methodologies that leverage the unique reactivity of this compound to construct molecules that could be of interest in pharmaceutical and material science fields. mcgill.ca The ultimate scope is to establish this compound as a useful and readily available tool in the synthetic chemist's repertoire, expanding the possibilities for creating novel sulfur-containing compounds.
Chemical Compound Data
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 95091-08-0 | nih.govmcgill.ca |
| Molecular Formula | C₈H₉NaO₂S | nih.gov |
| Molecular Weight | 192.21 g/mol | nih.gov |
| Purity | Min. 95% | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| Adrenaline |
| Benzene (B151609) |
| Dopamine |
| This compound |
| 2-Phenylethylamine |
| Sulfonamides |
| Sulfones |
Structure
2D Structure
Properties
Molecular Formula |
C8H9NaO2S |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;2-phenylethanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c9-11(10)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10);/q;+1/p-1 |
InChI Key |
KBNQCDVBBYTKBO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Methodologies for the Synthesis of Sodium 2 Phenylethane 1 Sulfinate
Direct Synthetic Routes to Sodium 2-phenylethane-1-sulfinate
Direct methods for preparing this compound primarily involve sulfonylation reactions and the reduction of corresponding sulfonyl halides. These routes offer efficient ways to introduce the sulfinate functionality.
Preparation via Sulfonylation Reactions
Sulfonylation reactions are a cornerstone in the synthesis of sulfinates. These reactions introduce a sulfonyl group, which can then be converted to the desired sulfinate. While specific examples for this compound are not extensively detailed in the provided results, the general principles of sulfonylation are well-established. For instance, visible-light-mediated reactions have emerged as a powerful and mild strategy for synthesizing diverse organic molecules, including those with sulfonyl groups. researchgate.net These methods often proceed at room temperature, which helps in preserving sensitive functional groups within the molecule. researchgate.net Photocatalyst- and metal-free conditions have also been developed for the synthesis of sulfonated heterocycles, highlighting a move towards more sustainable synthetic protocols. researchgate.net
Approaches Involving Reduction of Sulfonyl Halides
A common and widely used method for the preparation of sodium sulfinates is the reduction of their corresponding sulfonyl chlorides. nih.govresearchgate.net This approach is considered a conventional and straightforward route. nih.gov Industrial methods for synthesizing sodium sulfinates often rely on a two-step process that involves the reduction of these sulfonyl chlorides. researchgate.net
Several reducing agents can be employed for this transformation. One of the most common methods involves the use of sodium sulfite (B76179) (Na2SO3) in the presence of sodium bicarbonate in water at elevated temperatures (70–80 °C). nih.govresearchgate.net Another approach utilizes zinc dust with sodium carbonate in water. nih.gov A process has also been described that uses a sulfite or a hydrogensulfite in the presence of a hydrogenphosphate. google.com Additionally, magnesium has been used for the reduction of sulfonyl chlorides to anhydrous sulfinate salts under sonication. rsc.org
These reduction methods are generally efficient and can be scaled for larger preparations. researchgate.net The resulting sodium sulfinate can often be purified by recrystallization from solvents like ethanol. nih.gov
Green Chemistry Principles in Sulfinate Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, including those for sulfinates. This approach aims to minimize waste, use less hazardous chemicals, and improve energy efficiency. instituteofsustainabilitystudies.comnih.gov Key principles include waste prevention, maximizing atom economy, and designing safer chemical processes. instituteofsustainabilitystudies.comgreenchemistry-toolkit.org
Indirect Synthetic Pathways to this compound Precursors
Indirect routes focus on the synthesis of intermediates that can be subsequently converted to this compound. These pathways often involve the elaboration of aromatic and aliphatic building blocks.
Elaboration of Aromatic and Aliphatic Intermediates
The synthesis of precursors to this compound often starts with readily available aromatic and aliphatic compounds. For instance, phenylacetylene (B144264) can react with sodium disulfide in a dimethyl sulfoxide (B87167) (DMSO) system to form various polyunsaturated sulfides and disulfides. researchgate.net These sulfur-containing compounds can potentially serve as precursors to the target sulfinate through subsequent oxidation and cleavage reactions.
Another general approach involves the use of alkyl halides. For example, 2-alkylthiobenzothiazoles can be prepared by alkylating 2-mercaptobenzothiazole (B37678) with alkyl halides. nih.gov These intermediates are then oxidized to the corresponding sulfones, which can be subsequently converted to sulfinates. nih.gov While not specific to 2-phenylethyl derivatives, this methodology highlights a general strategy for constructing the carbon-sulfur backbone of aliphatic sulfinates.
Microwave-assisted synthesis has also been shown to be an efficient method for converting various bromides into sodium sulfonates, which are direct precursors to sulfonyl chlorides and subsequently sulfinates. nih.gov This technique often leads to improved yields and significantly shorter reaction times compared to conventional heating methods. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. These include the choice of catalyst systems and ligands, the selection of an appropriate solvent, and the precise control of the reaction temperature.
While many reductions of sulfonyl chlorides to sulfinates can proceed without a catalyst, the use of certain catalysts and ligands can significantly influence the reaction rate and selectivity. For instance, in related syntheses of sulfinamides from sulfonyl chlorides, phosphine-based reagents have been shown to act as effective reductants. The electronic properties of the phosphine (B1218219) ligands can impact the reaction's efficiency. Electron-rich phosphines have been observed to influence the product distribution in similar reactions. nih.gov
In the context of preparing sulfinates, phase-transfer catalysts can be employed when using a two-phase solvent system to facilitate the interaction between the water-soluble reducing agent and the organic-soluble sulfonyl chloride. The choice of catalyst and any associated ligands must be carefully considered to avoid unwanted side reactions.
Table 1: Potential Catalyst and Ligand Systems for Sulfinate Synthesis
| Catalyst/Ligand Type | Potential Effect on Synthesis |
| Phosphine Reagents | Act as reductants; electronic properties can influence reaction rate. |
| Phase-Transfer Catalysts | Facilitate reactions in biphasic solvent systems. |
| Metal Catalysts | While less common for this specific transformation, some metal complexes can catalyze the reduction of sulfur compounds. |
The choice of solvent and the reaction temperature are critical parameters that directly affect the yield and purity of this compound. A common method for the synthesis of sodium sulfinates is the reduction of the corresponding sulfonyl chloride with sodium sulfite (Na₂SO₃) in the presence of sodium bicarbonate in water. nih.gov This reaction is typically conducted at an elevated temperature, often between 70-80 °C. nih.gov
Alternatively, a biphasic system of an organic solvent and water can be utilized. google.com This allows for the sulfonyl chloride to remain dissolved in the organic phase while the reducing agent is in the aqueous phase. The reaction then occurs at the interface, a process that can be enhanced by vigorous stirring and the use of a phase-transfer catalyst.
The temperature must be carefully controlled to ensure the reaction proceeds to completion without causing decomposition of the product or promoting side reactions. Lower temperatures may lead to incomplete reactions, while excessively high temperatures could result in the formation of undesired byproducts.
Table 2: Influence of Solvent and Temperature on Sulfinate Synthesis
| Solvent System | Temperature Range | Observations and Potential Outcomes |
| Water | 70-80 °C | A common method for the reduction of sulfonyl chlorides with sodium sulfite. nih.gov |
| Organic Solvent/Water (Biphasic) | Variable | Allows for separation of reactants and can be facilitated by phase-transfer catalysis. google.com |
| Methanol (B129727) | Reflux | Often used in the purification step (recrystallization). orgsyn.org |
| Acetonitrile (B52724)/Water | 0-5 °C | Used in the synthesis of the sulfonyl chloride precursor from the corresponding thiol. |
Following the completion of the synthesis reaction, the isolation and purification of this compound are crucial steps to obtain a product of high purity. A common and effective method for purifying solid organic compounds is recrystallization. mt.comyoutube.com
The general procedure for recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com
For sodium sulfinates, methanol is often a suitable solvent for recrystallization. orgsyn.org The crude product is dissolved in hot methanol, and any insoluble impurities can be removed by hot filtration. The filtrate is then allowed to cool slowly, promoting the formation of pure crystals of this compound. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and dried. orgsyn.orgyoutube.com The use of activated carbon during recrystallization can help to remove colored impurities. orgsyn.org
Chemical Reactivity and Mechanistic Investigations of Sodium 2 Phenylethane 1 Sulfinate
Reactions Involving the Sulfinate Moiety
The sulfinate group (-SO₂Na) is the primary site of reactivity in sodium 2-phenylethane-1-sulfinate, participating in a range of reactions including oxidation, reduction, alkylation, acylation, and radical-mediated transformations. ontosight.airsc.org
Oxidation Reactions to Sulfones and Sulfonic Acids
The oxidation of the sulfinate group in this compound leads to the formation of sulfones and, under more stringent conditions, sulfonic acids. researchgate.netnih.gov
Sulfones: The oxidation of sulfinates to sulfones is a common and synthetically useful transformation. organic-chemistry.org Various oxidizing agents can be employed for this purpose. For instance, hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can selectively oxidize sulfides to sulfoxides and then to sulfones. organic-chemistry.org The selectivity of the reaction can be controlled by adjusting the stoichiometry of the oxidant. organic-chemistry.org Other reagents like 2-(phenylsulfonyl)-3-phenyloxaziridine (the Davis reagent) can also facilitate the formation of sulfones from the corresponding thiolates via a sulfinate intermediate. organic-chemistry.org
Sulfonic Acids: Further oxidation of the sulfinate or sulfone can yield sulfonic acids (R-SO₃H). nih.gov This typically requires stronger oxidizing conditions. The formation of sulfonic acids from thiols is considered an irreversible process in many biological and chemical contexts. nih.gov
| Oxidizing Agent | Product(s) | Conditions |
| Hydrogen Peroxide (H₂O₂) | Sulfone | Controlled stoichiometry |
| Davis Reagent | Sulfone | From thiolate intermediate |
| Strong Oxidizing Agents | Sulfonic Acid | Harsher reaction conditions |
Reduction Reactions to Thiols
The reduction of sulfinates to thiols is a less commonly documented transformation compared to oxidation. However, the reverse reaction, the oxidation of thiols, provides insight into this process. Thiols (R-SH) can be oxidized to various sulfur-containing compounds, including disulfides, sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). nih.govlibretexts.org The interconversion between these oxidation states is a key aspect of sulfur chemistry. libretexts.org The reduction of a sulfinic acid or its salt back to a thiol would involve the removal of oxygen atoms and the addition of hydrogen. Specific reducing agents and conditions would be necessary to achieve this transformation, though detailed procedures for the direct reduction of this compound to 2-phenylethane-1-thiol are not extensively reported in the provided search results. The preparation of thiols is more commonly achieved through methods like the reaction of sodium hydrosulfide (B80085) with alkyl halides. chemistrysteps.com
Alkylation and Acylation Reactions
The sulfinate anion is a potent nucleophile and can readily undergo alkylation and acylation reactions at the sulfur atom. ontosight.ai
Alkylation: The S-alkylation of sodium sulfinates is a well-established method for the synthesis of sulfones. reddit.comchemicalforums.com The reaction involves the nucleophilic attack of the sulfinate sulfur on an alkyl halide or other electrophilic alkylating agent. reddit.com The choice of solvent can be crucial in these reactions, with polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) often being employed. reddit.com While S-alkylation is generally favored, O-alkylation can sometimes occur as a competing side reaction, leading to the formation of sulfinate esters. chemicalforums.com The use of certain solvents, like polyethylene (B3416737) glycol, has been reported to favor S-alkylation. chemicalforums.com
Acylation: Acylation of sodium sulfinates with acyl halides can lead to the formation of β-keto sulfones. mdpi.com This reaction provides a valuable route to these important synthetic intermediates. mdpi.com
| Reaction Type | Electrophile | Product |
| Alkylation | Alkyl Halide | Sulfone |
| Acylation | Acyl Halide | β-Keto Sulfone |
Radical Reactions and Mechanistic Pathways
Sodium sulfinates are significant precursors for the generation of sulfonyl radicals. researchgate.netresearchgate.net These radicals can be generated through various methods, including oxidative processes, and participate in a wide array of chemical transformations. researchgate.net
Generation of Sulfonyl Radicals: The oxidation of sodium sulfinates can lead to the formation of sulfonyl radicals (RSO₂•). researchgate.net This can be achieved using various oxidants or through photocatalytic methods. researchgate.net
Reactions of Sulfonyl Radicals: Once generated, sulfonyl radicals can undergo a variety of reactions, including addition to alkenes and alkynes, and participation in cascade cyclizations. rsc.orgresearchgate.net For instance, the reaction of sulfonyl radicals with alkynes can lead to the formation of β-keto sulfones through an oxysulfonylation process. mdpi.com A possible mechanism involves the in-situ generation of sulfinic acid, which then forms a sulfinyl sulfone intermediate that can fragment into a sulfonyl radical and a sulfinyl radical under heating. mdpi.com These radical species then participate in the subsequent reaction steps.
Sodium sulfinates have been extensively used as sulfonyl radical precursors for the synthesis of a diverse range of sulfur-containing compounds, including sulfones, sulfonamides, and thiosulfonates. researchgate.net
Reactivity of the Phenylethane Backbone
The phenylethane portion of the molecule also exhibits characteristic reactivity, primarily involving the phenyl group.
Electrophilic Aromatic Substitution Reactions (on phenyl)
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SₑAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org
The substituent already present on the benzene (B151609) ring influences both the rate and the position of the incoming electrophile. The -CH₂CH₂SO₂Na group is generally considered to be a deactivating group due to the electron-withdrawing nature of the sulfinate moiety, which pulls electron density away from the aromatic ring. Deactivating groups make the ring less reactive towards electrophiles compared to benzene itself.
Furthermore, the -CH₂CH₂SO₂Na group is expected to be a meta-director. This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position (C-3 and C-5) relative to the point of attachment of the phenylethane group. This is because the carbocation intermediate formed during the substitution is least destabilized when the electrophile adds at the meta position.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.comyoutube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com However, Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings.
| Reaction | Reagents | Expected Major Product Position |
| Nitration | HNO₃, H₂SO₄ | meta |
| Bromination | Br₂, FeBr₃ | meta |
| Sulfonation | SO₃, H₂SO₄ | meta |
Reactions at the Aliphatic Chain (e.g., C-H activation adjacent to phenyl or sulfinate)
The aliphatic chain of this compound presents two primary sites for C-H activation: the carbon atom adjacent to the phenyl group (the benzylic position) and the carbon atom bonded to the sulfinate group. The reactivity at these positions is influenced by the electronic effects of the neighboring functional groups.
The benzylic C-H bonds are generally weaker and more susceptible to abstraction by radicals or oxidation due to the resonance stabilization of the resulting benzylic radical or cation by the phenyl ring. In contrast, the C-H bond adjacent to the sulfinate group is activated by the electron-withdrawing nature of the sulfonyl group, making it susceptible to different modes of functionalization.
Research into the C-H functionalization of similar aliphatic compounds has demonstrated the utility of various catalytic systems. For instance, iron-based catalysts have been employed for the oxidation of strong, nonpolar C-H bonds. While specific studies on this compound are not extensively documented, the principles from related systems can be applied. For example, the use of iron salts in the presence of pyridine (B92270) and carboxylic acid additives, known as "Gif" systems, has been shown to promote aliphatic C-H oxidation. nih.gov These reactions are thought to proceed through the formation of highly reactive iron-oxo species or alkoxide radicals. nih.gov
The table below summarizes potential C-H activation reactions at the aliphatic chain of this compound based on known methodologies for similar compounds.
| Reaction Type | Reagents/Catalyst | Potential Product(s) | Notes |
| Benzylic Oxidation | Iron salts (e.g., FeSO₄), H₂O₂ (Fenton-type) | 1-Phenylethanol, Phenylacetaldehyde | Reaction proceeds via radical intermediates; selectivity can be an issue. nih.gov |
| C-H Hydroxylation | Non-heme iron complexes (e.g., Fe(PDP)) | 1-Phenylethanol, 2-Hydroxy-2-phenylethane-1-sulfinate | Can offer higher selectivity for secondary C-H bonds. |
| C-H Amination | Rhodium or Palladium catalysts | N-substituted 1-phenylethylamine (B125046) derivatives | Requires an amine source and a suitable oxidant. |
Mechanistic Studies of Transformation Processes
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. A combination of computational, kinetic, and spectroscopic studies can provide a comprehensive picture of the reaction pathways.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms that are difficult to probe experimentally. chemrxiv.org For the transformation of this compound, DFT calculations can be employed to:
Model Reaction Pathways: The energy profiles of potential reaction pathways, such as those for C-H activation or reactions involving the sulfinate group, can be calculated. This allows for the identification of the most likely reaction mechanism by comparing the activation barriers of different pathways. researchgate.net
Characterize Transition States: The geometries and energies of transition states can be determined, providing insight into the key bond-forming and bond-breaking events.
Predict Reactivity and Selectivity: Computational models can help predict how changes in the catalyst, solvent, or substituents will affect the rate and selectivity of the reaction.
For example, in the study of reactions involving sulfur compounds, DFT calculations have been used to elucidate the mechanisms of nucleophilic attack on sulfur atoms and the subsequent decomposition pathways of polysulfide intermediates. chemrxiv.orgresearchgate.net Similar approaches could be applied to understand the reactions of the sulfinate group in this compound.
The following table illustrates the type of data that can be obtained from computational studies of a hypothetical reaction involving this compound.
| Computational Method | Parameter Calculated | Example Application |
| Density Functional Theory (DFT) | Activation Energy (ΔG‡) | Comparing the energy barriers for C-H activation at the benzylic vs. the α-sulfinate position. |
| Natural Bond Orbital (NBO) Analysis | Atomic Charges, Orbital Interactions | Understanding the electronic effects of the phenyl and sulfinate groups on C-H bond strength. |
| Ab Initio Molecular Dynamics (AIMD) | Reaction Trajectories | Simulating the dynamic behavior of reactants and intermediates in solution. |
Kinetic studies are essential for quantitatively understanding the rates of chemical reactions and the factors that influence them. For the transformations of this compound, kinetic experiments can determine the reaction order with respect to each reactant, the rate constant, and the activation energy.
Methodologies such as the initial rates method can be employed. researchgate.net By systematically varying the concentration of one reactant while keeping others constant and measuring the initial reaction rate, the order of the reaction with respect to that reactant can be determined. Spectroscopic techniques, such as UV-Vis spectrophotometry, can be used to monitor the change in concentration of a colored reactant or product over time. ekb.eg
For a hypothetical reaction where this compound (A) reacts with a reagent (B) to form a product (P), the rate law might be expressed as:
Rate = k[A]ˣ[B]ʸ
where k is the rate constant, and x and y are the reaction orders.
The following table outlines a hypothetical kinetic experiment for a reaction involving this compound.
| Experiment | [this compound] (M) | [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |
From this hypothetical data, the reaction would be first order with respect to this compound and second order with respect to Reagent B.
The direct observation and characterization of reaction intermediates are critical for confirming proposed reaction mechanisms. Various spectroscopic techniques can be utilized to detect and study these often short-lived species.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is ideal for detecting and characterizing radical intermediates, which are likely to be involved in C-H activation reactions. rsc.org For instance, if a benzylic radical is formed on the 2-phenylethane-1-sulfinate backbone, EPR spectroscopy could provide information about its electronic structure and environment.
UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic absorption spectrum during a reaction can indicate the formation and decay of intermediates. rsc.org For example, the formation of a colored complex between a catalyst and the substrate could be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, low-temperature NMR experiments can be used to trap and characterize less reactive intermediates.
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect the mass-to-charge ratio of intermediates present in the reaction mixture.
The spectroscopic identification of key intermediates provides direct evidence for a particular reaction pathway and can help to rule out alternative mechanisms.
Applications of Sodium 2 Phenylethane 1 Sulfinate in Organic Synthesis and Materials Science
Role as a Precursor in the Synthesis of Organosulfur Compounds
Sodium 2-phenylethane-1-sulfinate and related sulfinate salts are stable, solid, and often odorless surrogates for thiols, making them advantageous starting materials for creating diverse sulfur-containing molecules. nih.gov They are key intermediates for forming new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. nih.govrsc.org
Sodium sulfinates are widely employed as sulfonylating agents (RSO₂–) to construct sulfones, a functional group present in many pharmaceuticals. nih.gov Various methods have been developed to synthesize sulfones from sulfinate salts. One prominent strategy involves the cross-coupling of sodium sulfinates with organoboronic acids. For instance, a copper(II) acetate-catalyzed reaction with 1,10-phenanthroline (B135089) as a ligand effectively couples arylboronic acids with sodium sulfinates to produce aryl sulfones.
Another approach is the oxidation of sulfides, which can themselves be prepared from sulfinates. acs.org This two-step process provides a pathway to sulfoxides and, with further oxidation, to sulfones. The direct conversion of sulfones to chiral sulfinyl compounds has also been explored through organocatalytic asymmetric deoxygenation strategies. acs.org
Table 1: Selected Methods for Sulfone Synthesis from Sulfinates
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Sodium Sulfinate | Organoboronic Acid | Cu(II) Acetate / 1,10-Phenanthroline | Aryl/Alkenyl Sulfone | acs.org |
| Sodium Sulfinate | β-Nitrostyrene | Acetic Acid | Vinyl Sulfone | acs.org |
| Styrene (B11656) | Sodium Sulfinate | N-Bromosuccinimide (NBS) | β-Keto Sulfone | acs.org |
This table presents a selection of synthetic routes and is not exhaustive.
Sodium sulfinates are valuable precursors for thioethers (sulfides) and serve as effective substitutes for volatile and malodorous thiols. hkbu.edu.hk The sulfinate acts as a sulfenylating agent (RS-) under certain reductive conditions.
One established method is the Chan-Lam type C-S coupling, which pairs an arylboronic acid with a sodium arylsulfinate. hkbu.edu.hk Research has demonstrated that using a copper(II) trifluoroacetate (B77799) and 1,10-phenanthroline catalytic system can produce diaryl thioethers in high yields. hkbu.edu.hk An alternative protocol for thioether synthesis involves the reaction of aryl iodides with sodium arylsulfinates, using an inexpensive copper(I) oxide/d-glucose catalytic system with DABCO as the base. hkbu.edu.hk While direct conversion of sulfinates to thiols is not a primary application, their role as thiol surrogates in thioether synthesis is a significant advantage in synthetic chemistry. hkbu.edu.hk
The development of chiral sulfinyl compounds is a crucial area of asymmetric synthesis, and sulfinate esters are key, configurationally stable intermediates in this field. researchgate.netacs.org These chiral esters can be transformed into a variety of enantiomerically pure organosulfur compounds, most notably sulfoxides. acs.orghkbu.edu.hk
A common strategy involves reacting a prochiral sulfinate, such as this compound, with a chiral alcohol. hkbu.edu.hk This reaction produces a mixture of diastereomeric sulfinate esters, which can often be separated by chromatography. Subsequent nucleophilic substitution on the sulfur atom with an organometallic reagent (e.g., a Grignard reagent) proceeds with inversion of configuration to yield a chiral sulfoxide (B87167). hkbu.edu.hk
A novel approach for the direct asymmetric synthesis of sulfinate esters involves the reaction of a sodium sulfinate with trimethylacetyl chloride to form a mixed anhydride, which then reacts with an alcohol. acs.org More advanced methods utilize organocatalysis for the asymmetric condensation of prochiral sulfinates and alcohols, providing direct access to enantioenriched sulfinate esters. nih.govnih.gov
Catalytic Applications of this compound and its Derivatives
While primarily used as a synthetic building block, the derivatives of this compound have found applications in the realm of catalysis.
The direct use of simple sulfinates like this compound as primary ligands in transition metal catalysis is not a widely documented application. researchgate.netresearchgate.net Instead, transition metals are frequently used to catalyze reactions of sulfinates, where other complex organic molecules serve as the directing ligands. mdpi.comprinceton.edu For example, in the copper-catalyzed synthesis of sulfones and thioethers from sulfinates, multidentate nitrogen-based ligands like 1,10-phenanthroline are crucial for the reaction's efficiency and selectivity. acs.orghkbu.edu.hk These ligands coordinate to the metal center, modulating its reactivity to facilitate the coupling between the sulfinate and its reaction partner. mdpi.com
A significant catalytic application involving sulfinates is in the field of organocatalysis for the construction of chiral sulfur compounds. researchgate.netnih.gov Recent research has demonstrated that prochiral sulfinates can be coupled with alcohols in an asymmetric condensation reaction using a chiral phase-transfer catalyst, such as a pentanidium salt. nih.gov This process generates enantioenriched sulfinate esters, which are versatile intermediates for a range of other chiral sulfur-containing pharmacophores. nih.govnih.gov
Furthermore, the chiral sulfinyl frameworks derived from these reactions, such as chiral sulfinamides, are recognized as valuable platforms for developing novel chiral ligands and organocatalysts for use in other asymmetric transformations. researchgate.net
Utilization in Polymer Chemistry and Advanced Materials
This compound, a sulfinate salt distinguished by its phenylethyl group, is emerging as a compound of interest in the realm of polymer chemistry and materials science. While its applications are still under exploration, the unique chemical architecture of this molecule, featuring a reactive sulfinate group and a versatile phenyl moiety, presents theoretical avenues for its use as a monomer or a modifying agent in the synthesis of novel polymers and advanced materials. The principles of polymer science suggest potential pathways for its integration into macromolecular structures, although specific experimental research on this particular compound remains limited in publicly accessible scientific literature.
Incorporation into Polymer Backbones
The bifunctional nature of this compound, possessing both the ionic sulfinate group and the organic phenylethyl tail, suggests its potential as a monomer in various polymerization reactions. Theoretically, it could be incorporated into polymer backbones through several mechanisms, leading to the formation of polysulfinates, a class of polymers that are not widely commercialized but hold academic interest.
Another potential avenue is through radical polymerization . While the sulfinate group itself is not a polymerizable vinyl group, the phenylethyl portion of the molecule could be modified to include one, for instance, by creating a styrene derivative. This would result in a monomer that could undergo radical polymerization to form a polymer with pending sodium sulfinate groups. dtic.mil The presence of the sulfinate group could influence the polymerization kinetics and the properties of the resulting polymer.
It is important to note that these are theoretical pathways, as a comprehensive review of available literature did not yield specific examples of the homopolymerization or copolymerization of this compound. The synthesis of polymers containing sulfinate groups often involves the polymerization of sulfonyl chlorides followed by reduction, or the modification of pre-existing polymers. nih.govrsc.org
Development of Functional Materials with Tailored Properties
The hypothetical incorporation of this compound into polymer structures could lead to the development of functional materials with properties tailored for specific applications. The presence of both the ionic sulfinate group and the aromatic phenyl group within the same repeating unit could impart a unique combination of characteristics to the resulting material.
The ionic nature of the sodium sulfinate group would be expected to significantly influence the polymer's solubility and hydrophilicity . Polymers containing this moiety would likely exhibit increased water solubility or dispersibility compared to their non-ionic counterparts. This property is crucial for applications in coatings, adhesives, and biomedical materials where interaction with aqueous environments is necessary.
Furthermore, the sulfinate group is known to be redox-active, which could bestow redox-responsive properties upon the material. This could be exploited in the design of smart materials that change their properties in response to an oxidizing or reducing environment, with potential applications in sensors, drug delivery systems, and self-healing materials.
The presence of the phenyl group could contribute to the thermal stability and mechanical properties of the polymer. Aromatic rings in a polymer backbone are known to enhance rigidity and increase the glass transition temperature. This could lead to materials with improved strength and performance at elevated temperatures.
The combination of these features could lead to the development of materials for a range of advanced applications, including:
Polyelectrolytes: For use in water treatment, ion exchange resins, and as superabsorbents.
Biocompatible Materials: The potential for creating hydrophilic and functional surfaces could be beneficial in biomedical devices and drug delivery matrices.
Stimuli-Responsive Materials: Materials that respond to changes in pH, ionic strength, or redox potential.
While the conceptual applications are promising, the actual synthesis and characterization of polymers derived from this compound are necessary to validate these theoretical properties and explore their full potential in materials science.
Advanced Analytical and Spectroscopic Methodologies for the Characterization of Sodium 2 Phenylethane 1 Sulfinate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and bonding within a molecule. For Sodium 2-phenylethane-1-sulfinate, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Sulfinates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the context of sulfinates, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethane (B1197151) chain. The chemical shifts of the protons on the carbon adjacent to the sulfinate group are influenced by the electronegativity and magnetic anisotropy of the sulfur-oxygen bond. The introduction of electronegative sulfate (B86663) groups can cause significant changes in proton chemical shifts, with shifts of up to 1 ppm being observed. nih.gov
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom bonded to the sulfinate group will have a distinct chemical shift. Studies on related organosulfur compounds, such as sulfones, have shown that the chemical shifts of carbons are sensitive to the oxidation state of the sulfur atom. scilit.com For instance, the introduction of sulfate groups can lead to differences of up to 10 ppm in ¹³C chemical shifts in substituted glucosamine. nih.gov
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on general principles and data from related structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.2-7.4 | 125-130 |
| -CH₂-Ph | ~2.9 | ~35 |
| -CH₂-SO₂Na | ~3.1 | ~60 |
This table is illustrative and actual values may vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com For sulfinates, these methods are particularly useful for identifying the characteristic vibrations of the sulfinate functional group.
The sulfinate group (R-SO₂⁻) has two characteristic stretching vibrations: an asymmetric stretch (ν_as(SO₂)) and a symmetric stretch (ν_s(SO₂)).
IR Spectroscopy: In the IR spectrum, the asymmetric and symmetric SO₂ stretching bands are typically strong. For sulfonate groups, these bands appear around 1150-1250 cm⁻¹ (asymmetric) and 1040-1080 cm⁻¹ (symmetric). diva-portal.orgresearchgate.net The exact positions can be influenced by factors such as the surrounding molecular structure and intermolecular interactions. arizona.edu For instance, in sodium linear alkylbenzene sulfonate, the sulfonate band appears near 1200 cm⁻¹. thermofisher.com
Raman Spectroscopy: Raman spectroscopy also reveals these vibrational modes. The C=C stretching of an aromatic ring, which is prominent in the Raman spectra, can confirm the presence of the phenyl group in this compound. thermofisher.com
A table summarizing the expected vibrational frequencies for the sulfinate group is provided below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity in IR | Intensity in Raman |
| Asymmetric SO₂ Stretch | 1150 - 1250 | Strong | Variable |
| Symmetric SO₂ Stretch | 1040 - 1080 | Strong | Variable |
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nih.govresearchgate.net For this compound, MS can confirm its molecular formula (C₈H₉NaO₂S).
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. For sulfinate esters, a common fragmentation pathway involves the loss of the alkoxy group, leading to a base peak corresponding to the RSO₂⁺ ion. cdnsciencepub.com Another characteristic fragmentation is the rearrangement to a sulfone-like structure followed by loss of SO₂. cdnsciencepub.comaaqr.org In the case of sulfonamides, common fragment ions are observed at m/z 92, 108, and 156, which can be used for screening purposes. researchgate.netnih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govresearchgate.netrsc.org
Method Development: A typical HPLC method for the analysis of sulfinates would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, may be added to the mobile phase to improve the retention and peak shape of the anionic sulfinate. researchgate.net Detection is commonly achieved using a UV detector, as the phenyl group in this compound provides a chromophore.
Purity Assessment: By analyzing a sample of this compound using a validated HPLC method, the presence of impurities can be detected and quantified based on their peak areas relative to the main component. This is crucial for quality control in pharmaceutical and other applications. nih.govnih.gov
A representative HPLC method for sulfinate analysis is outlined in the table below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (with 5 mM Tetrabutylammonium hydrogensulfate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. arizona.edunih.govresearchgate.netgcms.czhmdb.ca Since this compound is a non-volatile salt, it must be converted into a volatile derivative before GC analysis. researchgate.netgcms.czlibretexts.orgsigmaaldrich.com
Derivatization: A common derivatization strategy for sulfinates is their conversion to more volatile sulfonyl chlorides or sulfonate esters. jst.go.jp For example, reaction with thionyl chloride can convert the sulfinate to its corresponding sulfonyl chloride. jst.go.jp Alternatively, alkylation can produce a volatile sulfonate ester. gcms.cz Silylation, another common derivatization technique, displaces active hydrogens with a silyl (B83357) group, increasing volatility and thermal stability. libretexts.orgsigmaaldrich.com
GC Analysis: The resulting volatile derivative can then be analyzed by GC, typically using a capillary column with a non-polar stationary phase. jst.go.jp Mass spectrometry is often used as the detector (GC-MS), providing both separation and structural information for the derivatives and any volatile impurities. nih.govnih.gov This approach is particularly useful for identifying and quantifying isomers or related byproducts. jst.go.jp
The table below summarizes a potential GC method for the analysis of a derivatized sulfinate.
| Parameter | Condition |
| Derivatizing Agent | Thionyl Chloride or a Silylating Agent (e.g., BSTFA) |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Temperature Program | Initial 100°C, ramp to 250°C at 10°C/min |
| Detector | Mass Spectrometer (MS) |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgmdpi.comlibretexts.org For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. libretexts.orgnih.gov This process typically involves the slow crystallization of the compound from a supersaturated solution. libretexts.org
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. carleton.edu The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. youtube.com The angles and intensities of these diffracted beams are meticulously recorded. wikipedia.org This diffraction pattern holds the key to the crystal's internal structure, having a reciprocal relationship to the arrangement of atoms in the unit cell. carleton.edu
Through a series of complex mathematical operations, known as the Fourier transform, the diffraction data is converted into an electron density map of the crystal. carleton.edu This map allows for the precise placement of each atom, revealing detailed structural information such as bond lengths, bond angles, and torsional angles. carleton.edu For this compound, this would provide unequivocal proof of its molecular connectivity and conformation in the solid state.
The resulting structural data is typically presented in a crystallographic information file (CIF) and can be summarized in tables. Below is a representative table of crystallographic data that would be expected from a single-crystal X-ray diffraction study of this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉NaO₂S |
| Formula Weight | 192.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 857.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.489 |
In the absence of single crystals, powder X-ray diffraction (PXRD) can be employed. rsc.org While not providing the same level of atomic detail as SCXRD, PXRD is a powerful tool for identifying crystalline phases and can, in some cases, be used for structure determination, often aided by computational modeling. rsc.org
Advanced Electroanalytical Methods for Redox Behavior Analysis
The sulfinate group in this compound suggests a rich redox chemistry, which can be effectively investigated using advanced electroanalytical techniques. acs.orgresearchgate.net These methods probe the transfer of electrons to and from the molecule, providing insights into its reactivity and potential as a precursor for various organosulfur compounds. rsc.org
Cyclic voltammetry (CV) is a primary tool for studying the electrochemical behavior of sulfinates. nih.govresearchgate.net In a typical CV experiment, the potential applied to a working electrode is swept linearly between two set values and then back again, while the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, can reveal the potentials at which oxidation and reduction events occur. nih.gov
For this compound, an anodic (oxidation) peak would be expected, corresponding to the oxidation of the sulfinate anion to a sulfonyl radical. acs.orgbenthamdirect.com The potential at which this peak occurs provides a quantitative measure of the ease of oxidation of the compound. The reversibility of this process can also be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. Studies on similar sodium sulfinates have shown that the oxidation is often an irreversible process. rsc.org
Further insights into the reaction mechanism can be gained by varying the scan rate and concentration of the analyte. nih.gov These experiments can help to determine whether the process is diffusion-controlled or surface-adsorbed and can provide information about the kinetics of the electron transfer and any coupled chemical reactions. nih.gov
The data obtained from such electroanalytical studies are crucial for understanding the reaction mechanisms of processes involving sulfinates and for designing synthetic electrochemical transformations. acs.orgrsc.org Below is a representative data table summarizing the kind of electrochemical data that could be obtained for this compound.
| Parameter | Value | Conditions |
|---|---|---|
| Oxidation Potential (Ep,a) | +0.85 V | vs. Ag/AgCl, Glassy Carbon Electrode, 0.1 M LiClO₄ in Acetonitrile |
| Peak Current (Ip,a) | 15 µA | 1.0 mM concentration, Scan rate 100 mV/s |
| Process Type | Irreversible | No corresponding reduction peak observed |
| Electron Transfer Coefficient (α) | 0.62 | Calculated from peak width |
| Diffusion Coefficient (D) | 1.2 x 10⁻⁵ cm²/s | Determined from scan rate dependence |
Theoretical and Computational Investigations of Sodium 2 Phenylethane 1 Sulfinate
Quantum Chemical Calculations of Electronic Structure.dss.go.thiucr.org
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. domainex.co.uk These methods solve the Schrödinger equation to determine the electronic wavefunction and energy, providing insights into molecular stability, reactivity, and spectroscopic properties. domainex.co.uk
Density Functional Theory (DFT) Studies of Molecular Orbitals.dss.go.thrsc.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. cdnsciencepub.com It is often favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. cdnsciencepub.com For a molecule like sodium 2-phenylethane-1-sulfinate, DFT calculations would typically be employed to optimize the molecular geometry and to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and the electronic excitation energy of the molecule. A smaller gap generally implies higher reactivity. In analogous studies of substituted benzenesulfinate (B1229208) anions, DFT calculations using the B3LYP functional with a 6-311G++(2d,p) basis set have been used to calculate molecular orbitals and bond dissociation energies. cdnsciencepub.com For instance, the HOMO of the 2-phenylethane-1-sulfinate anion would be expected to have significant electron density on the sulfinate group, specifically the sulfur and oxygen atoms, making it a nucleophilic center. The LUMO would likely be distributed over the phenyl ring's π-system.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Sulfinate Anion (Note: This data is representative of typical results for analogous aromatic sulfinates and not specific to 2-phenylethane-1-sulfinate.)
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; relates to ionization potential and nucleophilicity. |
| LUMO Energy | -1.2 eV | Indicates energy of the lowest energy unoccupied orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and the energy required for electronic excitation. |
Ab Initio Methods for Energy Landscape Analysis.rsc.org
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are crucial for accurately mapping a molecule's potential energy surface. rsc.org
For this compound, ab initio calculations could be used to explore the energy landscape associated with bond rotations and ion-pair interactions. A study on methyl benzenesulfinate utilized ab initio calculations at the HF/3-21G() and MP2/6-31G levels to analyze the structures and energies of the molecule and its protonated forms. rsc.org This type of analysis reveals the relative stabilities of different isomers and the energy barriers between them. For the 2-phenylethane-1-sulfinate anion, this would be particularly useful in understanding the rotational barrier of the C-C bond connecting the phenyl and sulfinate moieties and the interaction with the sodium cation.
Molecular Dynamics Simulations for Conformational Analysis.dss.go.thrsc.orgacs.org
The 2-phenylethyl group of this compound provides significant conformational flexibility. Molecular dynamics (MD) simulations are an ideal tool for exploring this, as they model the atomic motions of a system over time. researchgate.net By simulating the molecule in a solvent box (e.g., water), MD can reveal the preferred conformations, the dynamics of the flexible ethyl chain, and the hydration structure around the ionic sulfinate group. grafiati.com
MD simulations on related molecules, such as sodium benzenesulfinate derivatives, have been used to understand their behavior in solution. nih.gov For the target compound, an MD simulation would likely show that the ethyl chain is not static but samples a range of dihedral angles, with certain conformations being more statistically probable due to a lower potential energy. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in catalytic or biological systems.
Prediction of Spectroscopic Parameters via Computational Models
Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective at predicting spectroscopic parameters. For this compound, TD-DFT could be used to calculate its UV-Visible absorption spectrum. These calculations simulate the electronic transitions from the ground state to various excited states.
In a study on a reaction involving sodium benzenesulfinate, TD-DFT calculations were used to predict the active electronic transition of a catalyst-sulfinate complex, finding a result (484–494 nm) that was in discrete agreement with the experimental value (522 nm). nih.gov This demonstrates the predictive power of such methods. The primary electronic transition for this compound would likely involve a π → π* transition within the phenyl ring and potentially charge-transfer transitions involving the sulfinate group.
Table 2: Example of Predicted Spectroscopic Data from TD-DFT (Note: This data is illustrative, based on calculations for similar aromatic compounds.)
| Transition | Calculated Wavelength (nm) | Oscillator Strength | Dominant Orbital Contribution |
| S₀ → S₁ | 265 | 0.09 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 220 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 205 | 0.40 | HOMO → LUMO+1 |
Modeling of Reaction Pathways and Transition States.nih.govresearchgate.net
This compound, like other sulfinates, can participate in a variety of chemical reactions, including acting as a nucleophile or as a precursor to sulfonyl radicals. rsc.org Computational modeling is indispensable for elucidating the mechanisms of these reactions by identifying intermediates, transition states, and calculating activation energies.
For example, DFT calculations have been used to map the reaction energy profile for the three-component reaction of sulfinates, pyridinium (B92312) salts, and alkenes. rsc.org These calculations revealed a plausible pathway involving the formation of an electron donor-acceptor (EDA) complex, followed by single-electron transfer to generate a sulfonyl radical. rsc.org Other studies have modeled the formation of sulfurane intermediates in cross-coupling reactions and the disproportionation of sodium benzenesulfinate into a thiosulfonate. researchgate.net For this compound, similar modeling could predict its reactivity in C-S bond formation, desulfinative cross-coupling, or addition reactions, providing a detailed, atomistic view of the reaction mechanism.
Future Directions and Emerging Research Avenues for Sodium 2 Phenylethane 1 Sulfinate
Exploration of Novel Synthetic Pathways
The classical synthesis of sodium sulfinates, typically involving the reduction of sulfonyl chlorides, often has limitations regarding functional group tolerance. nih.govrsc.org Future research is pivoting towards more sophisticated and sustainable synthetic routes that offer greater versatility and efficiency.
Emerging strategies are moving beyond traditional methods to include photoredox catalysis, electrochemical synthesis, and advanced catalytic systems. researchgate.netrsc.org For instance, hydrogen atom transfer (HAT) photocatalysis presents a novel approach to activate volatile alkanes, which then react with SO2 to generate sulfinates. researchgate.net Another innovative direction involves using removable directing groups, such as pyridine (B92270), to achieve selective ortho-functionalization through palladium-catalyzed C-H activation. concordia.ca The electrochemical synthesis of sulfinates is also a promising and environmentally friendly alternative. researchgate.net These modern methods are crucial for preparing functionally diverse sulfinates, including sodium 2-phenylethane-1-sulfinate, which are not readily accessible through conventional means. nih.gov
Table 1: Comparison of Synthetic Pathways for Sodium Sulfinates
| Synthetic Pathway | Typical Reagents/Conditions | Key Advantages | Research Focus |
|---|---|---|---|
| Traditional Reduction | Sulfonyl chloride, Na2SO3/NaHCO3, water | Inexpensive, well-established | Improving yield and purity |
| Michael Addition/Oxidation | Thiol, acrylonitrile, H2O2 | Access to varied aliphatic sulfinates | Broadening substrate scope |
| Directed C-H Activation | Pyridine directing group, Palladium catalyst | High regioselectivity, functionalization | Developing new directing groups |
| Photocatalysis (HAT) | Alkanes, SO2, photocatalyst, light | Activation of inert C-H bonds, mild conditions | Expanding to complex substrates |
| Electrochemical Synthesis | Undisclosed precursors, electrolysis | Avoids harsh reagents, high control | Optimizing cell design and efficiency |
Expansion into Uncharted Reaction Manifolds
The established reactivity of sulfinates as precursors for sulfones and sulfonamides is just the beginning. rsc.org The frontier of research lies in harnessing their potential in more complex and previously uncharted reaction manifolds, such as multicomponent reactions, radical cyclizations, and switchable reactivity pathways. rsc.orgbenthamdirect.com
A significant breakthrough is the development of divergent reaction pathways using the same set of starting materials. nih.gov For example, the reaction of sulfinates with pyridinium (B92312) salts can be directed towards either a direct C4-sulfonylation of the pyridine ring (a two-electron, nucleophilic pathway) or a three-component sulfonative pyridylation of an alkene (a one-electron, radical pathway) simply by switching from a base-catalyzed system to visible-light irradiation. nih.gov This dual reactivity allows for the efficient synthesis of diverse and complex molecules from identical precursors. nih.gov Furthermore, sulfinates are being employed in sophisticated cooperative catalysis systems, such as a triple catalysis process involving an N-heterocyclic carbene (NHC), a sulfinate, and a photoredox catalyst, to achieve challenging transformations like the α-C–H acylation of alkenes. researchgate.net
Table 2: Emerging Reaction Manifolds for Sodium Sulfinates
| Reaction Manifold | Description | Key Products |
|---|---|---|
| Divergent Reactivity | Control between one-electron (radical) and two-electron (nucleophilic) pathways with the same substrates. nih.gov | C4-sulfonylated pyridines, β-pyridyl alkyl sulfones. nih.gov |
| Radical Cyclization | Sulfonyl radical-triggered ring-closing reactions to form cyclic structures. rsc.orgbenthamdirect.com | Heterocyclic motifs. benthamdirect.com |
| Multicomponent Reactions | Combining three or more reactants in a single operation to build molecular complexity efficiently. rsc.orgnih.gov | β-pyridyl alkyl sulfones, substituted alkenyl amides. nih.govresearchgate.net |
| Cooperative Triple Catalysis | Simultaneous operation of three interwoven catalytic cycles to enable novel transformations. researchgate.net | α-substituted vinyl ketones. researchgate.net |
Integration into Sustainable Chemical Processes
A major driving force in modern chemistry is the principle of sustainability. Future research on this compound will increasingly focus on its integration into green chemical processes. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. rsc.org
Significant strides are being made in developing sustainable protocols for reactions involving sulfinates. Examples include the synthesis of sulfones using graphite (B72142) powder as a recyclable catalyst in water at room temperature, and the use of biomass-supported copper catalysts for C–S coupling reactions. researchgate.net These heterogeneous catalysts can be easily recovered and reused multiple times without a significant loss of activity. researchgate.netnih.gov Moreover, catalyst-free radical reactions initiated by visible light represent a particularly green approach, as they avoid the need for external photocatalysts and oxidants. nih.gov The development of cyanide-free transformations using recyclable heterogeneous catalysts and green oxidants like O2 also points towards a more sustainable future for the chemistry of organosulfur compounds. nih.gov
Table 3: Sustainable Approaches in Sulfinate Chemistry
| Approach | Example | Sustainability Benefit |
|---|---|---|
| Green Solvents | Water researchgate.net | Non-toxic, abundant, safe. |
| Reusable Catalysts | Graphite powder, biomass-supported copper researchgate.net | Reduced waste, cost-effective, easy separation. |
| Heterogeneous Catalysis | Cobalt-on-carbon (Co-NC) catalysts nih.gov | Catalyst can be recovered and reused for multiple cycles. nih.gov |
| Catalyst-Free Reactions | Visible-light-induced electron donor-acceptor complex formation nih.gov | Avoids transition metal catalysts and external oxidants, energy efficient. nih.gov |
| Benign Reagents | Use of O2 as oxidant, ammonia (B1221849) as nitrogen source nih.gov | Avoids toxic and hazardous chemicals like cyanides. nih.gov |
Discovery of New Catalytic and Material Applications
Beyond its role as a synthetic building block, the sulfinate functional group itself holds potential for new applications in catalysis and materials science. The unique electronic properties of organosulfur compounds, stemming from the multivalent nature and soft Lewis basicity of sulfur, make them attractive candidates for designing novel catalysts and functional materials. thieme-connect.de
Future research could explore this compound as a precursor for creating advanced materials. For example, the sulfonation of materials like graphene has been shown to produce highly active solid acid catalysts. mdpi.com The phenylethyl group in this compound could be incorporated into polymer backbones to create novel polysulfones or polythiophenes, materials known for their use in applications ranging from electronics to high-performance plastics. britannica.comtaylorandfrancis.com Furthermore, the sulfinate moiety itself can act as a promoter or a key component in cooperative catalytic systems, opening avenues for its direct use in catalyzing complex organic transformations. researchgate.net
Table 4: Potential Future Applications for this compound
| Application Area | Potential Role of the Compound | Rationale |
|---|---|---|
| Organocatalysis | Ligand for transition metals; Lewis base catalyst. | The soft Lewis basic nature of sulfur can lead to unique catalytic performance compared to harder Lewis bases. thieme-connect.de |
| Materials Science | Monomer precursor for specialty polymers (e.g., polysulfones). | Organosulfur compounds are integral to various high-performance polymers. britannica.com |
| Solid Acid Catalysis | Precursor for sulfonated materials. | Sulfonated materials like SGO exhibit superior catalytic activity in various chemical transformations. mdpi.com |
| Cooperative Catalysis | Component in multi-catalyst systems. | Sulfinates can participate in complex, interwoven catalytic cycles to achieve novel reactivity. researchgate.net |
Synergistic Approaches Combining Experimental and Computational Studies
To unlock the full potential of this compound, a synergistic approach that combines experimental investigation with powerful computational methods is essential. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, understanding reactivity, and predicting the properties of new compounds. numberanalytics.comnumberanalytics.com
This synergy is powerfully demonstrated in studies of the divergent reactivity of sulfinates. nih.gov DFT calculations can map out the reaction energy profiles for both the one-electron and two-electron pathways, providing a theoretical basis for the experimentally observed switch in reactivity. nih.gov These computational insights, when combined with experimental evidence from kinetic studies (such as the determination of kinetic isotope effects), provide a deep and robust understanding of the reaction mechanism. nih.gov This knowledge-based approach allows for the rational design of new reactions and catalysts, accelerating the discovery process and expanding the synthetic utility of sulfinates. numberanalytics.com Future research will undoubtedly rely heavily on this integrated experimental-computational model to explore and optimize new transformations.
Table 5: Combined Experimental and Computational Techniques for Studying Sulfinate Reactivity
| Technique | Type | Purpose |
|---|---|---|
| Density Functional Theory (DFT) | Computational | Elucidate reaction mechanisms, calculate reaction energy profiles, understand regioselectivity. nih.govnumberanalytics.com |
| Molecular Dynamics (MD) | Computational | Study conformational dynamics and thermodynamic properties. numberanalytics.com |
| Kinetic Isotope Effect (KIE) Studies | Experimental | Probe reaction mechanisms and identify rate-determining steps. nih.gov |
| Cyclic Voltammetry | Experimental | Determine redox potentials to assess feasibility of electron-transfer steps. |
| In-situ Spectroscopy (NMR, IR) | Experimental | Monitor reaction progress and identify transient intermediates. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Sodium 2-phenylethane-1-sulfinate, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves sulfonation of phenylethane derivatives followed by neutralization with sodium hydroxide. Key steps include precise temperature control (e.g., 0–5°C during sulfonation) and stoichiometric adjustments to minimize byproducts. To ensure reproducibility, document reaction parameters (e.g., solvent purity, stirring rate) and validate product purity via NMR (¹H/¹³C) and HPLC (>98% purity). Always cross-reference with established protocols for analogous sulfinate salts .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- FT-IR : Confirm sulfinate group (S=O stretching at 1040–1120 cm⁻¹).
- ¹H NMR : Verify aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 3.1–3.4 ppm).
- HPLC : Assess purity with a C18 column and UV detection at 254 nm.
- Elemental Analysis : Match calculated vs. observed C, H, S, and Na percentages (e.g., C: 51.4%, H: 4.3%, S: 12.2%, Na: 10.9%) .
Q. What are the solubility challenges of this compound in common solvents, and how can they be addressed?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or ethanol. For aqueous experiments, consider sonication or co-solvents (e.g., 10% acetonitrile). Pre-saturate solvents with inert gas (N₂) to prevent oxidation. Document solubility limits (e.g., 25 mg/mL in DMSO) and validate stability over time using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Methodological Answer : Discrepancies often arise from differences in buffer systems (e.g., phosphate vs. acetate) or ionic strength. Design experiments to isolate pH effects:
- Use standardized buffers (pH 3–10) with controlled ionic strength (0.1 M NaCl).
- Monitor sulfinate decomposition via LC-MS and compare kinetic profiles.
- Account for temperature-dependent equilibria (e.g., Arrhenius plots for degradation rates). Reconcile data by aligning experimental conditions with literature precedents .
Q. What advanced strategies can be employed to study the compound’s stability under oxidative or thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability).
- Accelerated Oxidation Studies : Expose samples to H₂O₂ or O₃ and quantify sulfone byproducts via GC-MS.
- DFT Calculations : Model reaction pathways to predict degradation products. Cross-validate with experimental data to refine predictive models .
Q. How should researchers design experiments to investigate the compound’s role in radical-mediated reactions?
- Methodological Answer :
- EPR Spectroscopy : Detect transient radicals (e.g., sulfonyl radicals) using spin traps like DMPO.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify hydrogen abstraction mechanisms.
- Computational Modeling : Use Gaussian or ORCA to simulate reaction pathways and identify transition states. Pair with experimental data to validate mechanistic hypotheses .
Data Analysis & Reporting Guidelines
Q. How can researchers address inconsistencies in biological activity data linked to this compound impurities?
- Methodological Answer : Impurities (e.g., residual sulfonic acid) may skew bioactivity results. Implement:
- Strict Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) and validate via TLC.
- Blind Testing : Compare biological assays using purified vs. commercial batches.
- Meta-Analysis : Aggregate data from multiple studies and apply statistical weighting based on purity thresholds (e.g., ≥95% purity) .
Q. What frameworks are recommended for synthesizing and reporting large datasets on sulfinate derivatives?
- Methodological Answer :
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use platforms like Zenodo for deposition.
- Structured Metadata : Include synthesis parameters (e.g., reaction time, yield), spectral data, and purity metrics in standardized templates (e.g., ISA-Tab).
- Critical Appraisal : Use checklists (e.g., CONSORT for experimental rigor) to evaluate data quality before publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
